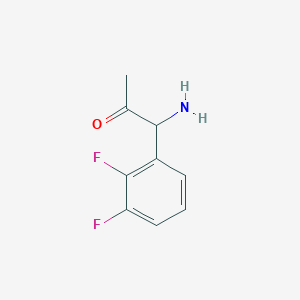

1-Amino-1-(2,3-difluorophenyl)acetone

Description

1-Amino-1-(2,3-difluorophenyl)acetone is a fluorinated aromatic compound featuring a ketone backbone substituted with an amino group and a 2,3-difluorophenyl moiety. Fluorine’s high electronegativity enhances the electron-withdrawing nature of the aromatic ring, which can impact reactivity, solubility, and metabolic stability .

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

1-amino-1-(2,3-difluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3 |

InChI Key |

GNKYNNPCFRWGAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material: 2,3-Difluorobenzaldehyde (or closely related difluorobenzaldehyde isomers)

- Amination: Reaction with ammonia or a primary amine to form an imine intermediate

- Reduction: Conversion of the imine to the amino ketone using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4)

This reductive amination is typically carried out under controlled pH and temperature to optimize yield and selectivity, minimizing side reactions such as over-reduction or polymerization.

Detailed Preparation Methodology

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1. Formation of Imine | 2,3-Difluorobenzaldehyde reacts with ammonia or a primary amine to form an imine intermediate | Room temperature to mild heating (25-50°C) | Use of anhydrous solvents (e.g., methanol) to favor imine formation |

| 2. Reductive Amination | Reduction of the imine to 1-Amino-1-(2,3-difluorophenyl)acetone using sodium cyanoborohydride or similar | pH ~6-7, mild heating (30-40°C), inert atmosphere | Sodium cyanoborohydride preferred for selectivity and mildness |

| 3. Purification | Isolation by extraction, washing, drying, and recrystallization or chromatography | Solvent extraction (e.g., dichloromethane), drying over anhydrous sodium sulfate | Purity optimized by recrystallization or column chromatography |

Industrial Scale Considerations

In industrial production, the process is scaled with attention to:

- Continuous flow reactors to improve reaction control and safety

- Optimization of reagent stoichiometry to maximize yield and minimize waste

- Advanced purification techniques such as preparative HPLC or crystallization to ensure pharmaceutical-grade purity

- Reaction monitoring by TLC, HPLC, or NMR to track conversion and impurity profiles

These parameters are critical for producing consistent batches of 1-Amino-1-(2,3-difluorophenyl)acetone with high purity and yield.

Alternative Synthetic Routes and Research Findings

While reductive amination is the mainstay, alternative methods have been explored for related difluorophenyl amino ketones, which may be applicable or adaptable for the 2,3-difluoro isomer:

- Epoxide ring opening: Starting from 2,3-difluorophenyl-substituted epoxides, nucleophilic amination can yield the target amino ketone after rearrangement.

- Oxidative amination: Using catalytic systems to directly aminate the corresponding acetophenone derivatives under oxidative conditions.

- Chiral synthesis: For enantiomerically pure forms, asymmetric reductive amination employing chiral catalysts or auxiliaries has been reported for related compounds.

These alternative routes offer potential for improved stereoselectivity, yield, or functional group tolerance but require further optimization specifically for the 2,3-difluoro substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 2,3-Difluorobenzaldehyde | NH3 or primary amine, NaBH3CN, pH 6-7 | 70-90 | High selectivity, mild conditions | Requires careful pH control |

| Epoxide Ring Opening | 2,3-Difluorophenyl epoxide | Ammonia or amine nucleophile | 60-80 | Potential for stereoselectivity | Multi-step, less common |

| Oxidative Amination | 2,3-Difluoroacetophenone | Catalysts, oxidants | Variable | Direct amination possible | Harsh conditions, side reactions |

| Asymmetric Reductive Amination | 2,3-Difluorobenzaldehyde + chiral catalyst | Chiral ligands, reducing agents | Moderate to high | Enantiomerically enriched product | More complex, costly catalysts |

Research Findings and Practical Notes

- The fluorine substitution pattern at the 2,3-positions influences the electronic properties of the aromatic ring, affecting reactivity and selectivity in the reductive amination step.

- Reaction optimization studies emphasize temperature control and pH buffering to prevent imine hydrolysis or over-reduction.

- Purification often requires multiple recrystallizations or chromatographic steps due to closely related impurities.

- The compound’s amino and ketone functional groups allow for further chemical transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

1-Amino-1-(2,3-difluorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.

Scientific Research Applications

1-Amino-1-(2,3-difluorophenyl)acetone is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,3-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(3-cyclopentyloxyphenyl)acetone (CAS: 1270529-86-6)

This compound replaces the 2,3-difluorophenyl group with a 3-cyclopentyloxyphenyl substituent. Key differences include:

The cyclopentyloxy group introduces steric bulk, which may hinder membrane permeability compared to the smaller fluorine atoms. However, its electron-donating nature could enhance resonance stabilization of the aromatic ring, contrasting with the electron-deficient 2,3-difluorophenyl system .

Functional Group Comparison: Amides vs. Amino Acetones

N-(2,3-Difluorophenyl)-2-fluorobenzamide

This amide derivative shares the 2,3-difluorophenyl motif but replaces the amino acetone group with a benzamide structure. Key distinctions include:

- Hydrogen Bonding : The amide group (-CONH-) forms stronger intermolecular hydrogen bonds, influencing crystal packing and solubility .

- Metabolic Stability: Fluorine in both compounds may reduce oxidative metabolism, but the amino acetone’s primary amine could introduce susceptibility to enzymatic deamination compared to the amide’s stability .

- Bioactivity: Amides are common in drug design (e.g., protease inhibitors), while amino acetones may serve as intermediates or precursors for bioactive molecules .

Fluorine Substitution Patterns in Medicinal Chemistry

The patents EP 4 374 877 A2 highlight the use of 2,3-difluorophenyl groups in complex carboxamide derivatives (e.g., pyrrolo-pyridazine carboxamides). These compounds leverage fluorine’s ability to:

- Enhance binding affinity via halogen interactions with targets.

- Improve metabolic stability by blocking oxidation sites .

- Modulate lipophilicity for optimal membrane permeability.

In contrast, 1-Amino-1-(2,3-difluorophenyl)acetone’s simpler structure may lack the polypharmacology of these patented compounds but could serve as a versatile scaffold for further functionalization.

Research Findings and Implications

- Supramolecular Interactions: Fluorinated aromatics engage in C-F···H or C-F···π interactions, which could stabilize the solid-state structure of 1-Amino-1-(2,3-difluorophenyl)acetone .

- Synthetic Utility: The compound’s amino and ketone groups allow derivatization into imines, Schiff bases, or heterocycles, expanding its applicability in organic synthesis.

Biological Activity

1-Amino-1-(2,3-difluorophenyl)acetone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical characteristics of 1-Amino-1-(2,3-difluorophenyl)acetone are essential for understanding its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C9H10F2N |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | 1-amino-1-(2,3-difluorophenyl)acetone |

The biological activity of 1-Amino-1-(2,3-difluorophenyl)acetone is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the difluoro substituents enhance its reactivity through halogen bonding. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Activity

Research indicates that 1-Amino-1-(2,3-difluorophenyl)acetone exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 50 µg/mL , suggesting potent antibacterial activity comparable to standard antibiotics .

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer properties. In vitro tests on various cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis. The compound's IC50 values against breast cancer cells have been reported around 200 µM , indicating moderate efficacy in halting cancer cell growth .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In cellular assays, it reduced the production of nitric oxide (NO) in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological activity of 1-Amino-1-(2,3-difluorophenyl)acetone:

- Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of this compound against various bacterial strains and found it to be effective in inhibiting growth at low concentrations.

- Anticancer Study : A research team tested the compound on human breast cancer cells and reported significant inhibition of cell growth and induction of apoptosis.

- Inflammation Modulation : Another study focused on the anti-inflammatory effects, demonstrating a reduction in cytokine levels in treated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.